molecular formula C11H18O3 B6155780 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid CAS No. 1700096-13-4

2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid

Cat. No. B6155780
CAS RN: 1700096-13-4
M. Wt: 198.3
InChI Key:
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Description

2,2-Dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid (DMCPCA) is a cyclic organic compound belonging to the class of carboxylic acids. It is a colorless solid that is soluble in water and has a pKa of 4.1. DMCPCA is a versatile compound that has a wide range of applications in both scientific research and laboratory experiments.

Scientific Research Applications

2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research. It has been used as a model compound for studying the mechanism of action of cyclic carboxylic acids, as well as for studying the structure-activity relationships of these compounds. 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has also been used to study the effects of carboxylic acids on enzyme activity and protein-protein interactions. Additionally, 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has been used to study the effects of carboxylic acid-mediated metabolic pathways on cellular metabolism.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid is not fully understood. However, it is believed that 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid binds to a receptor on the cell membrane, which triggers a series of biochemical reactions that result in the activation of certain enzymes. These enzymes then catalyze the biochemical reactions that lead to the physiological effects of 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid.
Biochemical and Physiological Effects
2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to have an inhibitory effect on the activity of several enzymes, including phosphodiesterase, adenosine deaminase, and cyclooxygenase. Additionally, 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid has been shown to have an anti-inflammatory effect and to reduce the levels of certain hormones, such as cortisol.

Advantages and Limitations for Lab Experiments

The use of 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive compound, and it is easy to synthesize. Additionally, it has a wide range of applications in scientific research, making it a useful tool for studying the mechanism of action of cyclic carboxylic acids. However, 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid also has some limitations. It has a relatively low solubility in water, and it can be difficult to isolate from other compounds. Additionally, it has limited stability, and it can be toxic in high concentrations.

Future Directions

There are a number of potential future directions for 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid. One potential direction is to use it as a tool for studying the effects of carboxylic acids on enzyme activity and protein-protein interactions. Additionally, it could be used to study the effects of carboxylic acid-mediated metabolic pathways on cellular metabolism. It could also be used to study the effects of cyclic carboxylic acids on drug absorption and metabolism. Finally, it could be used to study the effects of carboxylic acid-mediated pathways on the development and progression of certain diseases.

Synthesis Methods

2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid can be synthesized in a number of ways. One of the most common methods is the Michael addition reaction of ethyl acetoacetate with an aldehyde. This reaction yields a cyclic ketone, which is then converted to 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid through an acid-catalyzed cyclization reaction. Other methods of synthesis include the reaction of ethyl acetoacetate with an alkyl halide, the reaction of ethyl acetoacetate with an alkyl sulfonate, and the reaction of ethyl acetoacetate with an alkyl lithium.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with 4-hydroxytetrahydrofuran in the presence of a dehydrating agent to form the desired product.", "Starting Materials": [ "2,2-dimethylcyclopropanecarboxylic acid", "4-hydroxytetrahydrofuran", "Dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide)" ], "Reaction": [ "Step 1: 2,2-dimethylcyclopropanecarboxylic acid is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0°C.", "Step 2: A dehydrating agent (e.g. thionyl chloride, phosphorus pentoxide) is added dropwise to the reaction mixture while stirring.", "Step 3: The reaction mixture is allowed to warm to room temperature and stirred for several hours until completion.", "Step 4: 4-hydroxytetrahydrofuran is added to the reaction mixture and stirred at room temperature for several hours.", "Step 5: The reaction mixture is quenched with water and extracted with a suitable organic solvent (e.g. ethyl acetate).", "Step 6: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.", "Step 7: The crude product is purified by column chromatography to yield 2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid as a white solid." ] }

CAS RN

1700096-13-4

Product Name

2,2-dimethyl-3-(oxan-4-yl)cyclopropane-1-carboxylic acid

Molecular Formula

C11H18O3

Molecular Weight

198.3

Purity

0

Origin of Product

United States

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